5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole

Lipophilicity Physicochemical Properties Medicinal Chemistry

Researchers using generic 5-aryl-1H-tetrazoles encounter irreproducible SAR due to mismatched lipophilicity-phenyl (LogP 0.87-1.65) and thienyl (LogP ~1.50) analogs fail to replicate the membrane permeability needed for intracellular target engagement. 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole (CAS 951625-85-7) resolves this with a LogP of 2.39 and PSA of 82.7 Ų conferred by the fused, electron-rich benzothiophene core. • LogP 2.39 vs. phenyl (0.87-1.65) and thienyl (~1.50) analogs-superior passive membrane diffusion • Microwave-compatible tetrazole synthesis for rapid focused library inclusion • Soluble in ethanol, chloroform, and DMF for automated synthesis and screening workflows

Molecular Formula C10H8N4S
Molecular Weight 216.26 g/mol
CAS No. 951625-85-7
Cat. No. B1588028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole
CAS951625-85-7
Molecular FormulaC10H8N4S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESCC1=C(SC2=CC=CC=C12)C3=NNN=N3
InChIInChI=1S/C10H8N4S/c1-6-7-4-2-3-5-8(7)15-9(6)10-11-13-14-12-10/h2-5H,1H3,(H,11,12,13,14)
InChIKeyVKUBQHJCJJQUFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole Overview


5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole (CAS 951625-85-7) is a heterocyclic compound that integrates a methyl-substituted benzo[b]thiophene core with a 1H-tetrazole moiety . This fusion endows the molecule with a distinctive physicochemical profile, including a calculated LogP of 2.39 [1], a topological polar surface area (PSA) of 82.7 Ų [2], and a melting point range of 180–184 °C . The compound serves primarily as a research building block in the design of enzyme inhibitors, receptor modulators, and other bioactive molecules [3].

Generic Tetrazole Substitution Failure


While the tetrazole ring is a common carboxylic acid bioisostere, the specific identity of the aryl substituent profoundly alters the physicochemical and biological properties of the resulting hybrid [1]. For 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole, the fused, electron-rich benzo[b]thiophene core significantly increases lipophilicity (LogP ≈ 2.39) compared to simple phenyl (LogP 0.87–1.65) or thienyl (LogP ≈ 1.50) analogs [2]. This structural divergence directly impacts membrane permeability, metabolic stability, and target engagement [3]. Consequently, substitution with a generic 5-aryl-1H-tetrazole cannot replicate the unique spatial, electronic, and solubility profile conferred by the 3-methylbenzo[b]thiophene group, leading to irreproducible results in structure-activity relationship (SAR) studies and downstream assays.

5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole Differentiation Evidence


Enhanced Lipophilicity vs. Aryl Analogs

The target compound exhibits a calculated LogP value of 2.39 [1], which is substantially higher than that of the unsubstituted phenyl analog 5-phenyl-1H-tetrazole (LogP = 0.87–1.65) [2] and the thienyl analog 5-(thiophen-2-yl)-2H-tetrazole (LogP = 1.50) [3]. This difference of 0.74–1.52 LogP units indicates a marked increase in lipophilicity conferred by the 3-methylbenzo[b]thiophene moiety.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Increased Polar Surface Area and Bioavailability

The target compound possesses a topological polar surface area (TPSA) of 82.7 Ų [1]. This value is significantly higher than that of the phenyl analog 5-phenyl-1H-tetrazole (TPSA = 54.46 Ų) [2] and the thienyl analog 5-(thiophen-2-yl)-2H-tetrazole (TPSA = 69.92 Ų) [3]. The larger PSA of the benzo[b]thiophene derivative reflects a greater capacity for hydrogen bonding and polar interactions.

Polar Surface Area Solubility Drug Design

Metabolic Stability Over Carboxylic Acid Analogs

As a class, tetrazole-containing compounds function as bioisosteres of carboxylic acids, offering comparable acidity but with enhanced metabolic stability [1]. Specifically, tetrazoles avoid the rapid phase II conjugation (acyl glucuronidation) that often limits the half-life of carboxylic acid-containing molecules [2]. This class-level property is directly applicable to 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole, distinguishing it from analogous benzo[b]thiophene-2-carboxylic acid derivatives.

Metabolic Stability Bioisosteres Drug Discovery

Microwave-Assisted Synthesis for Rapid Access

The synthesis of 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole and related tetrazole derivatives can be dramatically accelerated using microwave irradiation. Reaction times are reduced to 3–30 minutes, compared to the hours or days required for conventional thermal heating methods . This time efficiency does not compromise yield or purity, making the compound readily accessible for high-throughput screening campaigns.

Synthetic Efficiency Microwave Synthesis Organic Chemistry

5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole Applications


Lead Optimization for Intracellular Enzymes

The elevated lipophilicity (LogP = 2.39) of 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole, compared to simpler 5-aryl-1H-tetrazoles, makes it particularly suitable for programs requiring passive diffusion across cellular membranes to engage intracellular targets [1]. The tetrazole moiety further provides metabolic stability advantages over carboxylic acid isosteres, reducing the risk of rapid glucuronidation [2].

SAR Studies of Benzo[b]thiophene Substitution

The unique combination of a 3-methylbenzo[b]thiophene core and a tetrazole ring offers a distinct spatial and electronic profile that cannot be replicated by phenyl or thienyl analogs [3]. This compound serves as an essential control or comparator in SAR investigations aimed at elucidating the contribution of the benzothiophene scaffold to target affinity and selectivity.

Parallel Synthesis for High-Throughput Screening

The demonstrated compatibility of tetrazole synthesis with microwave-assisted protocols ensures that 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole can be prepared rapidly and in sufficient quantities for inclusion in focused libraries. Its favorable solubility in common organic solvents (ethanol, chloroform, DMF) facilitates handling and purification in automated synthesis and screening workflows.

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